Elevated Lipophilicity Enhances Chromatographic Resolution
The logP of Atorvastatin Lactam Lactone is predicted to be approximately 6.05, compared with 5.39 for the parent atorvastatin acid, representing a ΔlogP increase of +0.66 log units [1][2]. This heightened lipophilicity directly drives later elution on reversed-phase columns, offering baseline separation from the API and from earlier-eluting polar impurities such as the lactam sodium salt, which typically elutes at RRT ~0.8–0.9 .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 6.05 (calculated, ChemAxon) |
| Comparator Or Baseline | Atorvastatin acid: logP = 5.39 (calculated, ChemAxon) |
| Quantified Difference | ΔlogP = +0.66 (target compound is more lipophilic) |
| Conditions | In silico prediction using ChemAxon algorithm; no experimental logP reported |
Why This Matters
The 0.66-unit logP difference translates to a retention factor shift sufficient for unambiguous chromatographic separation, which is critical for validated HPLC impurity methods required by ICH Q2(R1).
- [1] PMC Table 1: Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion. (2019). logP values for atorvastatin acid and atorvastatin lactone. View Source
- [2] M. Jamei et al. (2019). Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 8(8), 568-578. logP of atorvastatin lactone = 6.05 (ChemAxon calculated). View Source
